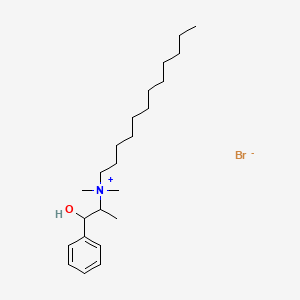
Dodecyl(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes and solubilize proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of dodecyldimethylamine with alpha-methylphenacyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Types of Reactions:
Oxidation: Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide can undergo oxidation reactions, particularly at the alpha-methylphenacyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to tertiary amines.
Substitution: The bromide ion in Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and nanomaterials. It helps in stabilizing colloidal dispersions and controlling the size and shape of nanoparticles.
Biology: Employed in cell lysis protocols to extract cellular components such as proteins and nucleic acids. It is also used in the preparation of liposomes and other vesicular systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics. It is also explored for drug delivery applications due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents. It is also used in the treatment of wastewater to remove organic contaminants.
Mechanism of Action
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide exerts its effects primarily through its surfactant properties. It disrupts cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability and cell lysis. The compound can also interact with proteins and nucleic acids, altering their structure and function. The molecular targets include phospholipid membranes and various membrane-bound proteins.
Comparison with Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties. It is used in similar applications but has a different molecular structure.
Didecyldimethylammonium bromide: Known for its disinfectant properties, it is used in a variety of cleaning and sanitizing products.
Didodecyldimethylammonium bromide: Employed as a co-surfactant in the synthesis of multilamellar vesicular silica and gold nanoclusters.
Uniqueness: Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical reactivity and potential for specific interactions with biological molecules. This makes it particularly useful in applications requiring targeted disruption of cell membranes or specific interactions with proteins and nucleic acids.
Properties
CAS No. |
31351-20-9 |
|---|---|
Molecular Formula |
C23H42BrNO |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
dodecyl-(1-hydroxy-1-phenylpropan-2-yl)-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GOIUTZPQFMGLAH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
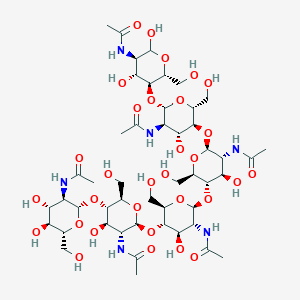
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
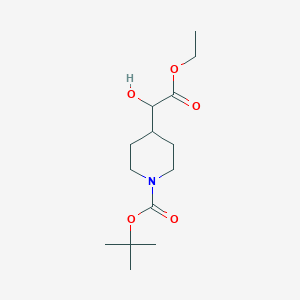
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
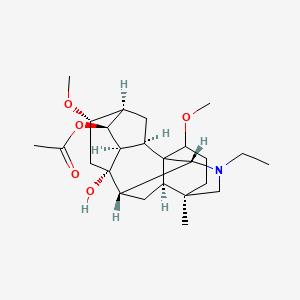
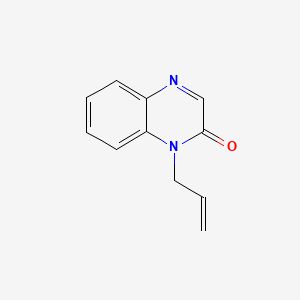
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
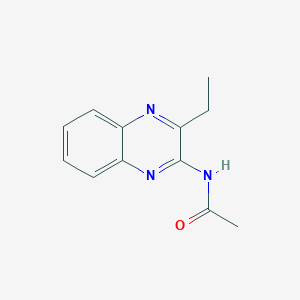
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
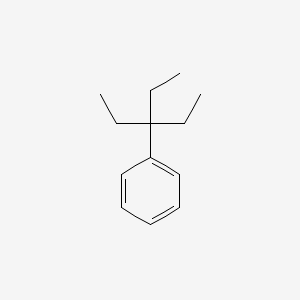
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
